molecular formula C16H17NO6S2 B12434623 3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid

3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid

Cat. No.: B12434623
M. Wt: 383.4 g/mol
InChI Key: OJZNPCRNWONEBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiazolidine derivatives

    Substitution Products: Alkylated derivatives

Scientific Research Applications

3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID involves its interaction with various molecular targets. The compound’s thiazolidinone ring can bind to enzymes and inhibit their activity, leading to potential therapeutic effects . The trimethoxyphenyl group enhances its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID is unique due to its combination of a thiazolidinone ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biological Activity

3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry.

  • Molecular Formula : C16H17NO6S2
  • Molecular Weight : 383.45 g/mol
  • CAS Number : 306323-53-5

Biological Activity Overview

The compound exhibits a range of biological activities that are significant for therapeutic applications:

  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • Studies indicate that derivatives of thiazolidinones, including this compound, can inhibit inflammatory pathways. They may modulate the activity of pro-inflammatory cytokines and reduce leukocyte recruitment in inflammatory conditions .
  • Anticancer Properties :
    • Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is linked to its ability to interact with various molecular targets:

  • Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling can lead to reduced expression of inflammatory mediators.
  • Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound can effectively reduce cell viability in various cancer cell lines, suggesting a dose-dependent response to its cytotoxic effects .
  • Animal Models :
    • Animal studies have shown that treatment with this compound leads to significant reductions in tumor size and weight compared to control groups. These findings support its potential as an anticancer agent .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Properties

Molecular Formula

C16H17NO6S2

Molecular Weight

383.4 g/mol

IUPAC Name

3-[4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19)

InChI Key

OJZNPCRNWONEBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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